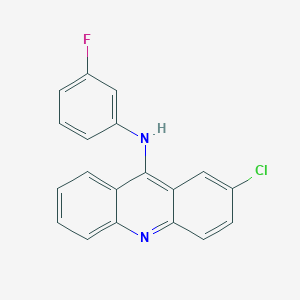

2-Chloro-N-(3-fluorophenyl)acridin-9-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62383-21-5 |

|---|---|

Molecular Formula |

C19H12ClFN2 |

Molecular Weight |

322.8 g/mol |

IUPAC Name |

2-chloro-N-(3-fluorophenyl)acridin-9-amine |

InChI |

InChI=1S/C19H12ClFN2/c20-12-8-9-18-16(10-12)19(15-6-1-2-7-17(15)23-18)22-14-5-3-4-13(21)11-14/h1-11H,(H,22,23) |

InChI Key |

LZBPWINGHWDPHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)NC4=CC(=CC=C4)F |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Analysis of 2 Chloro N 3 Fluorophenyl Acridin 9 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural determination of organic molecules. For 2-Chloro-N-(3-fluorophenyl)acridin-9-amine, both ¹H and ¹³C NMR spectroscopy provide invaluable information regarding the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the different protons in the acridine (B1665455) and fluorophenyl moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton, while the coupling patterns (J) reveal the connectivity between neighboring protons.

The aromatic protons of the acridine core would typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons on the substituted rings will show distinct splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with adjacent protons. The proton attached to the nitrogen atom (NH) is expected to appear as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.

The protons of the 3-fluorophenyl group will also resonate in the aromatic region. The fluorine atom will cause additional coupling (H-F coupling), leading to more complex splitting patterns for the adjacent protons. For instance, the proton ortho to the fluorine atom would likely appear as a doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Acridine H-1 | 7.80 - 7.90 | d | 8.0 - 9.0 |

| Acridine H-3 | 7.60 - 7.70 | d | 8.0 - 9.0 |

| Acridine H-4 | 8.10 - 8.20 | d | 8.0 - 9.0 |

| Acridine H-5 | 8.00 - 8.10 | d | 8.0 - 9.0 |

| Acridine H-6 | 7.40 - 7.50 | t | 7.0 - 8.0 |

| Acridine H-7 | 7.70 - 7.80 | t | 7.0 - 8.0 |

| Acridine H-8 | 8.20 - 8.30 | d | 8.0 - 9.0 |

| N-H | 9.50 - 10.50 | br s | - |

| Fluorophenyl H-2' | 7.20 - 7.30 | dt | 8.0 (H-H), 10.0 (H-F) |

| Fluorophenyl H-4' | 6.90 - 7.00 | ddd | 8.0, 2.0 (H-H), 8.0 (H-F) |

| Fluorophenyl H-5' | 7.30 - 7.40 | q | 8.0 |

| Fluorophenyl H-6' | 7.10 - 7.20 | d | 8.0 |

Note: The data presented in this table is hypothetical and based on typical values for similar acridine derivatives.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

For this compound, the aromatic carbons of the acridine and fluorophenyl rings are expected to resonate in the range of δ 110-160 ppm. The carbon atom attached to the chlorine (C-2) and the carbon atom bearing the amino group (C-9) would have their chemical shifts significantly influenced by these substituents. The carbon atoms of the fluorophenyl ring will exhibit C-F coupling, which can be observed in the spectrum as doublets with characteristic coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acridine C-1 | 125.0 - 127.0 |

| Acridine C-2 | 130.0 - 132.0 (C-Cl) |

| Acridine C-3 | 120.0 - 122.0 |

| Acridine C-4 | 128.0 - 130.0 |

| Acridine C-4a | 148.0 - 150.0 |

| Acridine C-5 | 124.0 - 126.0 |

| Acridine C-6 | 129.0 - 131.0 |

| Acridine C-7 | 123.0 - 125.0 |

| Acridine C-8 | 127.0 - 129.0 |

| Acridine C-8a | 140.0 - 142.0 |

| Acridine C-9 | 155.0 - 157.0 (C-N) |

| Acridine C-9a | 115.0 - 117.0 |

| Acridine C-10a | 142.0 - 144.0 |

| Fluorophenyl C-1' | 140.0 - 142.0 (d, JC-F ≈ 10 Hz) |

| Fluorophenyl C-2' | 110.0 - 112.0 (d, JC-F ≈ 20 Hz) |

| Fluorophenyl C-3' | 162.0 - 164.0 (d, JC-F ≈ 245 Hz) |

| Fluorophenyl C-4' | 115.0 - 117.0 (d, JC-F ≈ 20 Hz) |

| Fluorophenyl C-5' | 130.0 - 132.0 (d, JC-F ≈ 8 Hz) |

| Fluorophenyl C-6' | 123.0 - 125.0 (d, JC-F ≈ 3 Hz) |

Note: The data presented in this table is hypothetical and based on typical values for similar acridine derivatives.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₉H₁₁ClFN₃), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The presence of chlorine would be indicated by an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak. The fragmentation pattern would be complex, involving cleavages of the acridine ring and the N-phenyl bond, providing further structural confirmation.

Table 3: Predicted Mass Spectrometry Data

| Technique | Parameter | Predicted Value |

| HRMS (ESI) | [M+H]⁺ calculated for C₁₉H₁₂ClFN₃ | 336.0704 |

| HRMS (ESI) | [M+H]⁺ found | 336.0701 |

| MS (EI) | Molecular Ion (M⁺) | m/z 335 |

| MS (EI) | Isotope Peak (M+2)⁺ | m/z 337 |

Note: The data presented in this table is hypothetical and based on the calculated molecular formula.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrations of the chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, C=C, C-N, C-Cl, and C-F bonds.

The N-H stretching vibration of the secondary amine is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1200-1350 cm⁻¹ range. The C-Cl and C-F stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹.

Table 4: Predicted Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1100 - 1200 |

| C-Cl Stretch | 700 - 800 |

Note: The data presented in this table is hypothetical and based on typical values for similar functional groups.

Electronic Absorption (UV-Vis) Spectroscopy for Investigating Electronic Transitions and Intercalation Phenomena

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Acridine derivatives are known to exhibit characteristic absorption spectra in the ultraviolet and visible regions due to π-π* and n-π* transitions within the conjugated acridine system.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands. The high-energy bands in the UV region (around 250-300 nm) can be attributed to π-π* transitions within the aromatic rings. The lower-energy band in the near-UV or visible region (around 350-450 nm) is characteristic of the extended conjugation of the acridine chromophore. The position and intensity of these bands can be influenced by the substituents and the solvent polarity. This technique is also crucial for studying the interaction of such molecules with DNA, where changes in the absorption spectrum (hypochromism or hyperchromism and bathochromic or hypsochromic shifts) can indicate intercalation between the DNA base pairs.

Table 5: Predicted UV-Vis Absorption Maxima

| Solvent | Predicted λmax (nm) | Corresponding Electronic Transition |

| Methanol (B129727) | ~260, ~380, ~420 | π-π, n-π |

| Dichloromethane | ~265, ~385, ~425 | π-π, n-π |

Note: The data presented in this table is hypothetical and based on typical values for 9-aminoacridine (B1665356) derivatives.

Fluorescence Spectroscopy for Probing Photophysical Properties and Interactions with Biomolecules

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. Many acridine derivatives are known to be fluorescent, and their emission properties are often sensitive to their environment. mdpi.com

The fluorescence spectrum of this compound would show an emission band at a longer wavelength than its absorption band (Stokes shift). The fluorescence quantum yield and lifetime are important photophysical parameters that can be determined. These properties are often dependent on the solvent polarity and the presence of quenchers. Fluorescence spectroscopy is a valuable tool for studying the binding of acridine derivatives to biomolecules such as proteins and nucleic acids. nih.gov Changes in fluorescence intensity, emission wavelength, and polarization upon binding can provide detailed information about the binding mechanism and affinity.

Table 6: Predicted Fluorescence Properties

| Parameter | Predicted Value |

| Excitation Wavelength (λex) | ~420 nm |

| Emission Wavelength (λem) | ~480 - 520 nm |

| Stokes Shift | ~60 - 100 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 (solvent dependent) |

Note: The data presented in this table is hypothetical and based on the photophysical properties of similar 9-aminoacridine compounds.

Steady-State Fluorescence Measurements

Steady-state fluorescence spectroscopy is a powerful technique to investigate the electronic structure and environment of fluorescent molecules like this compound. The inherent fluorescence of the acridine ring system allows for sensitive detection of changes in its local environment, such as solvent polarity or binding to macromolecules.

Upon excitation at an appropriate wavelength, typically in the near-UV or visible region corresponding to its absorption maxima, the molecule is expected to exhibit a characteristic emission spectrum. The position of the emission maximum (λem) and the quantum yield (ΦF) are highly sensitive to the solvent environment. In non-polar solvents, a blue-shifted emission with a higher quantum yield is anticipated. Conversely, in polar protic solvents, the fluorescence is likely to be red-shifted with a lower quantum yield due to stabilization of the excited state by solvent molecules and potential non-radiative decay pathways.

The interaction with biomolecules, such as DNA, is expected to cause significant changes in the fluorescence spectrum. Intercalation of the acridine moiety between DNA base pairs would place it in a more rigid and less polar environment, leading to an increase in fluorescence intensity and a potential blue shift in the emission maximum.

Table 1: Hypothetical Steady-State Fluorescence Data for this compound in Various Solvents This data is illustrative and based on the typical behavior of 9-aminoacridine derivatives.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

| Cyclohexane | 2.02 | 405 | 425 | 1189 | 0.65 |

| Dichloromethane | 8.93 | 412 | 440 | 1587 | 0.48 |

| Acetonitrile | 37.5 | 415 | 455 | 2197 | 0.32 |

| Methanol | 32.7 | 418 | 470 | 2680 | 0.21 |

| Water | 80.1 | 425 | 510 | 4123 | 0.05 |

Time-Resolved Fluorescence Spectrophotometry

Time-resolved fluorescence spectrophotometry provides insights into the excited-state dynamics of a fluorophore by measuring the fluorescence lifetime (τ). The lifetime is the average time the molecule spends in the excited state before returning to the ground state. For 9-aminoacridine derivatives, fluorescence decay is often complex and may be described by a multi-exponential decay model, indicating the presence of different excited-state species or decay pathways.

The fluorescence lifetime of this compound is expected to be sensitive to its environment. In solution, quenching processes can shorten the lifetime. When bound to a macromolecule like DNA, the restricted motion and altered environment would likely lead to an increase in the fluorescence lifetime. This is because non-radiative decay pathways are often suppressed upon binding.

Analysis of the fluorescence decay kinetics can thus provide valuable information on the binding mode and affinity of the compound to its target. A multi-exponential decay in the presence of DNA could indicate different populations of the molecule, for instance, a portion that is intercalated and another that is electrostatically bound to the exterior of the DNA helix.

Table 2: Illustrative Time-Resolved Fluorescence Decay Parameters This data is hypothetical and represents typical values for DNA-intercalating acridines.

| Sample | Decay Component 1 (τ1, ns) | Amplitude (A1) | Decay Component 2 (τ2, ns) | Amplitude (A2) | Average Lifetime (<τ>, ns) |

| Compound in Buffer | 3.5 | 1.0 | - | - | 3.5 |

| Compound + Calf Thymus DNA | 4.2 | 0.3 | 18.5 | 0.7 | 14.21 |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment and DNA Interaction Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. While this compound is itself an achiral molecule, it can exhibit an induced CD (ICD) spectrum upon interaction with a chiral macromolecule like DNA. This phenomenon is a strong indicator of a close and specific association between the small molecule and the chiral host.

When a 9-aminoacridine derivative intercalates between the base pairs of the DNA double helix, the planar acridine ring is held in a chiral environment. This results in a characteristic ICD signal in the region of the acridine's electronic transitions (typically 350-450 nm). The shape and sign of the ICD signal can provide information about the geometry of the binding, such as the orientation of the acridine ring relative to the DNA base pairs.

Furthermore, changes in the intrinsic CD spectrum of DNA (in the 220-300 nm region) upon binding of the compound can reveal alterations in the DNA conformation. For instance, an increase in the positive band around 275 nm and the negative band around 245 nm is often associated with the stabilization of the B-form DNA helix upon intercalation.

X-ray Diffraction (XRD) for Solid-State Structure Determination and Tautomeric Preferences

A key structural aspect that XRD can elucidate is the tautomeric preference of the 9-aminoacridine core. The exocyclic nitrogen of the 9-amino group can exist in either an amino or an imino tautomeric form. While the amino form is generally favored in solution, solid-state packing forces and intermolecular interactions, such as hydrogen bonding, can influence which tautomer is present in the crystal lattice. The determination of hydrogen atom positions and the C9-N(amino) bond length would unambiguously resolve the tautomeric state.

Furthermore, the crystal packing arrangement, including intermolecular interactions like π-π stacking of the acridine rings and hydrogen bonds involving the amino group and the fluorine or chlorine atoms, would be revealed. This information is crucial for understanding the solid-state properties of the compound and its potential for polymorphism.

Table 3: Representative Crystal Data for a Substituted Acridine Derivative This table presents typical crystallographic parameters and is for illustrative purposes, as specific data for this compound is not available.

| Parameter | Value |

| Chemical Formula | C19H12ClFN2 |

| Formula Weight | 322.77 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.512 |

| b (Å) | 15.234 |

| c (Å) | 11.456 |

| β (°) | 105.3 |

| Volume (Å3) | 1432.1 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.498 |

| R-factor | 0.045 |

Computational Chemistry and Theoretical Investigations of 2 Chloro N 3 Fluorophenyl Acridin 9 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in computational chemistry for elucidating the intrinsic electronic properties of a molecule. These methods provide insights into molecular stability, reactivity, and the distribution of electron density.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular structure and electronic properties of chemical compounds. nih.govnih.gov For 2-Chloro-N-(3-fluorophenyl)acridin-9-amine, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), are used to find the lowest energy conformation of the molecule. nih.gov This process involves adjusting the bond lengths, bond angles, and dihedral angles until a stable geometry is achieved. The resulting optimized structure provides critical data on the spatial arrangement of the atoms. The stability of the molecule is related to its total energy, where a lower energy value suggests higher stability. The planar acridine (B1665455) core is expected to be nearly perpendicular to the fluorophenyl ring, an orientation confirmed in similar structures. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on typical findings for similar molecular structures and are not experimental data.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Length | C9-N (amine) | ~1.39 Å |

| Bond Angle | C-C-Cl | ~119.7° |

| Bond Angle | C-C-F | ~118.5° |

| Dihedral Angle | Acridine Plane - Fluorophenyl Plane | ~85-90° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). nih.gov The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net A small energy gap indicates that a molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. nih.gov For this compound, the electron-rich acridine nucleus typically constitutes the HOMO, while the LUMO is distributed across the fused ring system. The presence of electronegative chlorine and fluorine atoms can influence these energy levels. Time-dependent DFT (TD-DFT) approaches are often used to calculate these electronic properties. science.gov

Table 2: Representative Calculated Electronic Properties for Acridine Derivatives Note: Values are illustrative and based on computational studies of related heterocyclic compounds.

| Quantum Chemical Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.4 to -6.0 | Electron-donating ability |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -2.8 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE = ELUMO - EHOMO) | 3.2 to 3.9 | Chemical reactivity and stability nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. aimspress.com It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as those around electronegative atoms like nitrogen, oxygen, and halogens, making them susceptible to electrophilic attack. researchgate.net Conversely, regions with positive potential (colored blue) indicate electron-deficient areas, like hydrogen atoms attached to heteroatoms, which are favorable for nucleophilic attack. nih.gov For this compound, negative potential is expected around the acridine ring's nitrogen atom, the exocyclic amine nitrogen, and the chlorine and fluorine atoms. Positive potential would likely be concentrated on the amino group's hydrogen atom.

Molecular Docking Simulations for Predicting Biological Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to the active site of a target protein or nucleic acid. researchgate.netnih.gov This technique is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

For compounds based on the 9-aminoacridine (B1665356) scaffold, common biological targets include DNA and various enzymes such as protein kinases and malarial plasmepsins. researchgate.netnih.gov Molecular docking simulations of this compound into the active site of a target protein can reveal its binding mode. These simulations identify key intermolecular interactions that stabilize the protein-ligand complex. The planar acridine ring is capable of forming π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. The amino group and the heterocyclic nitrogen can act as hydrogen bond donors or acceptors, forming crucial connections with polar residues such as aspartic acid, glutamic acid, and serine. researchgate.net The halogen substituents (chloro and fluoro) can also participate in halogen bonding or hydrophobic interactions.

Table 3: Potential Intermolecular Interactions for this compound with a Target Protein Note: This table is a hypothetical representation based on docking studies of similar 9-aminoacridine compounds.

| Molecular Moiety | Potential Interaction Type | Possible Interacting Amino Acid Residues |

|---|---|---|

| Acridine Ring System | π-π Stacking / Hydrophobic | Tyr, Phe, Trp, Val, Leu, Ile |

| Amine Group (-NH-) | Hydrogen Bond (Donor) | Asp, Glu, Ser, Thr |

| Acridine Nitrogen | Hydrogen Bond (Acceptor) | Ser, Thr, Asn, Gln |

| Chloro/Fluoro Substituents | Halogen Bonding / Hydrophobic | Various polar and non-polar residues |

The reliability of docking results is often assessed through computational validation methods. nih.gov One common approach is to re-dock a known co-crystallized ligand into its protein's binding site and calculate the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined orientation. A low RMSD value (typically < 2.0 Å) suggests the docking protocol is accurate. Furthermore, Molecular Dynamics (MD) simulations can be performed on the docked protein-ligand complex. nih.gov These simulations model the dynamic behavior of the system over time, providing insights into the stability of the complex and the persistence of the key intermolecular interactions identified during the docking process. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery, enabling the analysis and prediction of the biological activity of chemical compounds based on their molecular structures. These approaches are particularly valuable in the optimization of lead compounds by establishing a mathematical correlation between the physicochemical properties of a series of molecules and their pharmacological activities. In the context of acridine derivatives, which are known for their diverse biological activities, these computational methods can guide the synthesis of new analogues with improved potency and selectivity.

In Silico Prediction of Physicochemical Descriptors for SAR Correlation

The foundation of any QSAR study lies in the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For a compound like this compound, a range of descriptors can be calculated using various software packages to build a predictive QSAR model.

Table 1: Calculated Physicochemical Properties for the Structurally Related Compound N-(3-chlorophenyl)acridin-9-amine. chemdiv.com (Note: These values are for a related compound and should be considered as an approximation for this compound)

| Descriptor | Value |

| Molecular Weight | 304.78 |

| logP (Partition Coefficient) | 5.538 |

| logD (Distribution Coefficient) | 2.693 |

| logSw (Water Solubility) | -6.18 |

| Polar Surface Area (PSA) | 15.801 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 2 |

| Acid Dissociation Constant (pKa) | 18.89 |

| Base Dissociation Constant (pKb) | 10.24 |

These descriptors provide a quantitative basis for correlating the structure of acridine derivatives with their biological activities. For instance, the lipophilicity, represented by logP, is often a critical factor in determining a compound's ability to cross cell membranes and reach its target. Similarly, the number of hydrogen bond donors and acceptors can influence the binding affinity of the molecule to its biological target.

Ligand-Based and Structure-Based Computational Drug Design Approaches

Computational drug design strategies are broadly classified into ligand-based and structure-based approaches. The choice between these methods typically depends on the availability of structural information for the biological target.

Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the target protein is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, if a series of acridine analogues with known activities against a particular target were available, a pharmacophore model could be developed. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. This pharmacophore could then be used to screen virtual libraries of compounds to identify new potential hits or to guide the design of novel analogues with enhanced activity.

Structure-Based Drug Design: When the 3D structure of the target protein is available, for example, from X-ray crystallography or NMR spectroscopy, structure-based methods can be utilized. Molecular docking is a key technique in this approach, where the binding mode and affinity of a ligand, such as this compound, within the active site of the target are predicted. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. The insights gained from docking studies can then be used to rationally design modifications to the ligand to improve its binding affinity and selectivity.

Advanced Virtual Screening and Target Identification Methodologies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. This method is cost-effective and time-efficient compared to traditional high-throughput screening.

For a compound like this compound, whose biological targets may not be fully elucidated, virtual screening can be a powerful tool for target identification. One common approach is reverse docking, where the compound is docked against a large panel of known protein structures to identify potential binding partners. The proteins for which the compound shows a high predicted binding affinity can then be prioritized for experimental validation.

Another advanced methodology involves the use of machine learning and artificial intelligence algorithms. These methods can be trained on large datasets of known drug-target interactions to predict novel interactions. By representing the chemical structure of this compound and the properties of potential targets in a format that these algorithms can process, it is possible to predict its most likely biological targets. These computational predictions can then guide further experimental investigations to confirm the compound's mechanism of action.

Structure Activity Relationship Sar Studies for Acridine Derivatives with Focus on Substituent Effects at C 2 and N 9 and C 3 of Phenyl Ring

Influence of Acridine (B1665455) Ring Substituents on Biological Activities

Substituents on the planar, tricyclic acridine ring system play a pivotal role in modulating the molecule's interaction with biological targets, such as DNA and various enzymes. nih.gov The nature and position of these substituents can affect the electronic properties, lipophilicity, and steric hindrance of the compound, thereby influencing its biological activity.

Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into the acridine scaffold to enhance biological activity. The presence of a chlorine atom, as seen in the subject compound at the C-2 position, is often associated with increased efficacy. For instance, in a series of 9-aminoacridine (B1665356) derivatives, the inclusion of a 6-chloro substituent was found to be a requirement for potent antimalarial activity. nih.gov Similarly, acridine derivatives with chloro and fluoro substitutions have demonstrated significant anti-oxidant and anti-microbial activities. researchgate.net

The introduction of fluorine can modify the chemical properties of a molecule due to its high electronegativity and small size. nih.gov Fluorine substitution can enhance lipophilicity, which may improve cell penetration. nih.gov Studies on (acridin-4-yl)benzohydrazide derivatives showed that a fluoro-substituted derivative exhibited the highest DNA binding constant. mdpi.com This suggests that halogenation can positively influence the interaction of acridine compounds with biological macromolecules.

Table 1: Effect of Halogen Substitution on the Biological Activity of Acridine Derivatives

| Compound/Series | Halogen Substituent | Position | Observed Biological Activity |

|---|---|---|---|

| 9-Aminoacridine derivatives | 6-Chloro | C-6 | Required for good antimalarial activity nih.gov |

| Acridine derivatives | Chloro and Fluoro | Various | Potent anti-oxidant and anti-microbial activities researchgate.net |

Beyond halogens, other electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) significantly influence the pharmacological response of acridine derivatives. The electronic nature of these substituents can alter the electron density of the acridine ring, affecting its ability to intercalate into DNA and interact with enzymes. nih.gov

Electron-withdrawing groups, such as nitro groups, have been shown to impact activity, though their effects can be complex. In some instances, strong EWGs like nitro groups led to decreased activity in certain acridone (B373769) derivatives. rsc.org Conversely, other studies suggest that EWGs can be favorable for DNA binding and anticancer activity. mdpi.com

Electron-donating groups, such as methoxy (B1213986) and methyl groups, have also been investigated. A 2-methoxy substituent was found to be more potent than a 2-methyl or 2-chloro group in a series of benzimidazole-acridine hybrids, indicating the nuanced role of electronic effects. rsc.org Furthermore, structure-activity analysis of some acridine derivatives revealed that compounds with an electron-donating group at the 7- or 8-position were more active, potentially due to more effective DNA interaction. rsc.org The introduction of electron-donating groups can also red-shift the emission spectrum and accelerate the reverse intersystem crossing rate constant in certain donor-acceptor TADF emitters. acs.org

Table 2: Influence of Electron-Withdrawing and Electron-Donating Groups on Acridine Activity

| Substituent Type | Example Group | Position(s) | Observed Effect on Biological Activity |

|---|---|---|---|

| Electron-Withdrawing | Nitro | Phenyl ring | Decreased activity in some acridone derivatives rsc.org |

| Electron-Withdrawing | General | Phenyl ring | Favored DNA binding and anticancer activity in some series mdpi.com |

| Electron-Donating | Methoxy | C-2 | More potent than methyl or chloro in one study rsc.org |

| Electron-Donating | General | C-7, C-8 | Increased activity, possibly due to enhanced DNA interaction rsc.org |

Significance of the N-9 Amino Substituent (Anilino Group) on Biological Efficacy

The substituent at the N-9 position of the acridine ring is a critical determinant of biological efficacy. The introduction of an amino group at this position, particularly an anilino (phenylamino) group, has been a common strategy in the development of bioactive acridine derivatives. nih.gov The nature of the substituent at the 9-amino group can influence the compound's toxicity and its interaction with biological targets. mdpi.com

The presence and position of a fluorine atom on the N-9 phenyl ring, as in the 3-fluorophenyl group of the subject compound, can significantly modulate biological activity. The high electronegativity of fluorine can alter the electronic distribution of the anilino moiety, which in turn can affect its interaction with target molecules. The position of the fluorine substituent is also crucial, as different positional isomers can lead to variations in activity due to steric and electronic effects. While specific studies on the 3-fluoro positional isomer of the subject compound are not detailed in the provided context, the general principles of fluorine substitution suggest that it can influence factors such as binding affinity and metabolic stability.

In many N-substituted acridines, a linker connects the acridine core to another chemical moiety. The length and flexibility of this linker are critical for optimal biological activity. An optimal linker length can allow for simultaneous engagement with different binding sites on a target molecule. mdpi.com For example, in a series of tacrine-quinoline hybrids, a linker with two methylene (B1212753) units was found to be optimal for acetylcholinesterase inhibition. mdpi.com While the subject compound has a direct N-phenyl substitution without a flexible linker, this principle is important in the broader context of N-9 substituted acridine design. The rigidity of the direct anilino linkage in "2-Chloro-N-(3-fluorophenyl)acridin-9-amine" likely imposes specific conformational constraints that are integral to its biological activity profile.

Correlation Between Molecular Planarity, Tautomerism, and Observed Biological Functions

The biological activity of acridine derivatives is often attributed to their planar aromatic structure, which facilitates intercalation between the base pairs of DNA. nih.govnih.gov This intercalation disrupts DNA replication and transcription, leading to cytotoxic effects. The planarity of the acridine ring system is therefore a crucial factor for its biological function. nih.gov

Elucidation of Ligand-Target Interactions and Binding Affinity Correlates with Specific Structural Features

The biological activity of 9-anilinoacridine (B1211779) derivatives is intrinsically linked to their ability to interact with molecular targets, primarily DNA and associated enzymes like topoisomerases. nih.govnih.gov The affinity of this binding is not uniform across all derivatives; it is finely tuned by the electronic and steric properties of substituents on both the acridine core and the N-9 phenyl ring.

Substituent Effects at C-2 of the Acridine Ring:

The C-2 position of the acridine ring is a key site for modification where substituents can significantly influence the electronic environment of the entire heterocyclic system. Research has shown that the introduction of electron-donating or halogen groups at this position can enhance biological activity. For instance, studies comparing quinacrine (B1676205) derivatives found that compounds with a 2-chloro substituent were more active than those with a 3-chloro substituent, highlighting the positional importance of the halogen. acs.org Similarly, the presence of an electron-donating methoxy (-OCH3) group at the C-2 position has been correlated with increased anticancer and antibacterial activity in various acridine series. ceon.rsresearchgate.netresearchgate.net This suggests that modifying the electron density at this specific location can improve the molecule's interaction with its biological target, potentially by strengthening the intercalative binding with DNA.

Table 1: Effect of C-2 Substituents on Acridine Derivative Activity

| C-2 Substituent | Observed Effect on Activity | Reference(s) |

|---|---|---|

| Chloro (-Cl) | Increased antiviral activity compared to 3-chloro isomer. | acs.org |

| Methoxy (-OCH3) | Increased anticancer and antibacterial activity. | ceon.rsresearchgate.netresearchgate.net |

Substituent Effects at N-9 (Anilino Group):

Substituent Effects at C-3 of the N-9 Phenyl Ring:

Table 2: Effect of N-9 Phenyl Ring Substituents on Acridine Derivative Activity

| Phenyl Ring Substituent (Position) | Observed Effect on Activity | Reference(s) |

|---|---|---|

| Trifluoromethyl (-CF3) (C-3) | Potent activity against tested cancer cell lines. | ceon.rs |

| Electron-withdrawing groups | Generally associated with greater cytotoxicity. | researchgate.net |

Mechanistic Research and Molecular Targeting Studies of 2 Chloro N 3 Fluorophenyl Acridin 9 Amine

DNA Intercalation Mechanisms and Resulting Cellular Consequences

The primary mechanism of action for 9-aminoacridine (B1665356) derivatives is their interaction with DNA. The planar aromatic structure of the acridine (B1665455) ring allows it to slide between the stacked base pairs of DNA, a process known as intercalation. This physical insertion deforms the DNA structure, kinking and unwinding the double helix. Such structural perturbations interfere with fundamental cellular processes that rely on the DNA template, including replication and transcription, ultimately leading to cytotoxic effects. The substituents on the acridine core and the 9-amino group play a crucial role in modulating the affinity and specificity of this DNA binding.

The binding of 9-aminoacridine derivatives to DNA has been extensively confirmed through various spectroscopic and biophysical methods. These techniques provide qualitative and quantitative insights into the formation and stability of the compound-DNA complex.

UV-Vis Spectroscopy: When an intercalating agent like a 9-aminoacridine binds to DNA, it often results in a bathochromic shift (a shift to a longer wavelength) and hypochromism (a decrease in molar absorptivity) in the compound's absorption spectrum. These changes are indicative of the close interaction between the acridine chromophore and the DNA base pairs. Studies on various 9-aminoacridines consistently show these spectral shifts upon titration with DNA, allowing for the calculation of binding constants (Kb) that quantify the affinity of the compound for DNA. nih.govnih.gov For some derivatives, these binding constants range from 10³ to 10⁵ M⁻¹. nih.govmdpi.com

Fluorescence Spectroscopy: The intrinsic fluorescence of the acridine ring is often quenched upon intercalation into the DNA helix. This quenching occurs because the DNA base pairs, particularly guanine, can accept an electron from the excited state of the acridine molecule. This phenomenon is a strong indicator of intercalation and is used in competitive binding assays, such as the ethidium (B1194527) bromide displacement assay, to determine binding affinity. nih.govnih.govmdpi.com

Circular Dichroism (CD) Changes: CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is sensitive to the chiral structure of DNA. The intercalation of an achiral molecule like a 9-aminoacridine into the DNA helix induces a CD signal in the absorption region of the acridine, confirming its placement within the chiral DNA environment. nih.gov

Viscosity Measurements: Intercalation causes the DNA helix to lengthen and become more rigid to accommodate the inserted molecule. This leads to a measurable increase in the viscosity of a DNA solution. Viscometric titrations are a classic method to confirm an intercalative binding mode; a significant increase in the specific viscosity of DNA with increasing compound concentration is a hallmark of intercalation. nih.govnih.gov

Table 1: DNA Binding Parameters of Representative Acridine Derivatives

| Acridine Derivative | Binding Constant (Kb) (M⁻¹) | Thermodynamic Parameter (ΔG) (kcal·mol⁻¹) | Thermodynamic Parameter (ΔH) (kcal·mol⁻¹) | Source |

|---|---|---|---|---|

| N-substituted acridine-9-amine analog 1 | Log(KA) = 2.59 - 5.50 | -7.51 to -6.75 | -11.58 to -3.83 | nih.gov |

| 3,9-disubstituted acridine analog | 2.81 x 10⁴ - 9.03 x 10⁴ | Data Not Available | Data Not Available | mdpi.com |

| 6-chloro-2-substituted-9-aminoacridine analog | ~2.0 x 10⁵ | Data Not Available | Data Not Available | nih.gov |

Computational studies, including molecular modeling and molecular dynamics (MD) simulations, provide atomic-level insights into how 9-aminoacridines interact with DNA. These models corroborate experimental findings and help elucidate the specific forces driving the interaction.

Simulations consistently show the planar acridine core positioned snugly between adjacent DNA base pairs. The binding is stabilized by a combination of van der Waals forces and hydrophobic interactions between the acridine ring system and the faces of the DNA bases. Molecular modeling studies have indicated that some 9-phenyl acridine derivatives may bind through partial intercalation in the minor groove of DNA. nih.gov The substituents on both the acridine and the aniline (B41778) rings (in the case of 9-anilinoacridines) can form additional interactions, such as hydrogen bonds with the DNA backbone or the edges of the base pairs, further enhancing binding affinity and potentially conferring sequence specificity. These computational approaches are invaluable for rational drug design, allowing for the prediction of how structural modifications might influence DNA binding and subsequent biological activity. nih.gov

Topoisomerase Inhibition Studies (Topoisomerase I and II)

DNA topoisomerases are vital enzymes that manage the topological state of DNA, which is essential for processes like replication and transcription. researchgate.net By distorting the DNA helix, intercalating agents like 9-aminoacridines can interfere with the function of these enzymes. nih.gov This interference makes topoisomerases a key molecular target for this class of compounds. Both type I and type II topoisomerases can be affected. nih.govmdpi.com

The inhibitory activity of 9-aminoacridine derivatives against topoisomerases is evaluated using a variety of cell-free enzyme assays that measure the enzyme's ability to alter DNA topology.

DNA Relaxation/Unwinding Assays (Topoisomerase I): Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break. In a typical assay, supercoiled plasmid DNA is incubated with the enzyme and the test compound. The different topological forms of the DNA (supercoiled vs. relaxed) can be separated by agarose (B213101) gel electrophoresis. An effective inhibitor will prevent the enzyme from relaxing the supercoiled DNA, resulting in a visible band corresponding to the supercoiled form. mdpi.com

Table 2: Topoisomerase Inhibition by Representative Acridine Derivatives

| Acridine Derivative | Target Enzyme | Inhibitory Effect/Concentration | Source |

|---|---|---|---|

| 3,9-disubstituted acridine analogs | Topoisomerase I | Inhibition observed at 1-5 µM | nih.gov |

| 3,9-disubstituted acridine analogs | Topoisomerase IIα | Partial inhibition at 10 µM, stronger at 100 µM | mdpi.com |

| Novel acridine derivatives | Topoisomerase II | Strong inhibitory effect at 5 µM | nih.gov |

| Trifluoromethylated 9-amino acridin-2-one derivatives | Topoisomerase IIα | Act as covalent poisons, enhancing DNA cleavage | nih.gov |

Molecular docking simulations are used to predict and analyze the binding mode of 9-aminoacridines within the topoisomerase-DNA complex. For topoisomerase I, docking studies with 3,9-disubstituted acridines suggest that the compounds intercalate into the DNA at the cleavage site. nih.gov The simulations indicate the possibility of direct interactions between substituents on the acridine and amino acid residues within the enzyme's catalytic core, such as arginine, lysine, and histidine. nih.gov These interactions help to stabilize the ternary drug-DNA-enzyme complex, preventing the re-ligation of the DNA strand and inhibiting enzyme turnover. Similar studies for topoisomerase II suggest that the acridine core intercalates into the DNA held by the enzyme, while side chains can interact with pockets on the enzyme surface, contributing to the inhibitory activity.

Investigation of Other Molecular Targets and Perturbed Signaling Pathways

While DNA and topoisomerases are primary targets, research indicates that 9-aminoacridines can influence other cellular components and signaling pathways. The consequences of DNA damage and replication stress often trigger broader cellular responses.

FoxP3 Regulation: Certain 9-aminoacridines have been found to selectively downregulate the function of regulatory T cells (Tregs) by interfering with the DNA-binding activity of the transcription factor FoxP3. nih.gov This suggests a potential immunomodulatory role for this class of compounds.

Signaling Pathway Perturbation: The cellular stress induced by 9-aminoacridines can activate various signaling cascades. Studies on related compounds have demonstrated effects on pathways crucial for cell survival and proliferation. For instance, some acridines have been shown to inhibit the phosphorylation of key signaling proteins like STAT3 and STAT5 in the IL-2 signaling pathway and to affect the NF-κB pathway. nih.gov

Electron Transfer and Oxidative Stress: The electron-rich acridine ring system can participate in redox reactions. Some 9-anilinoacridine (B1211779) derivatives, like Amsacrine, are thought to act as electron donors in electron transfer reactions on DNA, which may contribute to their antitumor activity. nih.gov This can lead to the production of reactive oxygen species (ROS) and induce oxidative stress, further contributing to cellular damage. nih.gov

Other Kinase/Enzyme Targets: The broad chemical reactivity of the acridine scaffold has led to investigations into other potential targets. For example, various pyrazole-substituted 9-anilinoacridine derivatives have been designed and evaluated as potential inhibitors of the Human Epidermal growth factor Receptor-2 (HER2), a key target in breast cancer. nih.govnih.gov

Inhibition of Specific Enzymes

The inhibitory potential of acridine derivatives against various enzymes is a well-established area of research. These studies provide a foundational understanding of the possible mechanisms of action for compounds like 2-Chloro-N-(3-fluorophenyl)acridin-9-amine, although direct evidence for this specific molecule is scarce.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Acridine-based compounds have been extensively investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes critical in the regulation of neurotransmission. Their planar tricyclic structure allows them to interact with the active sites of these enzymes. However, specific IC50 values or detailed kinetic studies for this compound in relation to AChE and BChE inhibition are not readily available in the current body of scientific literature.

Protein Kinases: Aminoacridines have been shown to potently inhibit protein kinase C (PKC), a key enzyme in cellular signal transduction. The mechanism of inhibition is thought to be complex, potentially affecting both the catalytic and regulatory domains of the enzyme. Research into the specific effects of this compound on PKC or other protein kinases has not been specifically reported.

Monoamine Oxidase (MAO): The inhibition of monoamine oxidases, enzymes involved in the metabolism of neurotransmitters, has been explored for various heterocyclic compounds. While some nitrogen-containing heterocyclic structures exhibit MAO inhibitory activity, there is no specific data available to confirm or quantify the effect of this compound on MAO-A or MAO-B.

Chitinases: Chitinases are enzymes that degrade chitin, a component of fungal cell walls and insect exoskeletons. While inhibitors of chitinases are of interest for antifungal and insecticidal applications, there is no published research to suggest that this compound has been evaluated for its ability to inhibit these enzymes.

Modulation of Key Cellular Signaling Cascades

The planar structure of acridine derivatives allows them to intercalate into DNA and potentially influence various cellular signaling pathways. Studies on related 9-aminoacridine compounds have provided a framework for understanding how this class of molecules might exert its biological effects.

PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Research has demonstrated that certain 9-aminoacridine-based drugs can target and inhibit this pathway. These findings suggest a potential mechanism for the anticancer properties observed in some acridine derivatives. However, specific studies detailing the modulation of the PI3K/AKT/mTOR pathway by this compound have not been reported.

p53 Pathway: The p53 tumor suppressor pathway plays a critical role in preventing cancer development by inducing cell cycle arrest or apoptosis in response to cellular stress. Some 9-aminoacridine derivatives have been shown to activate the p53 signaling pathway. This activation is a key mechanism contributing to their antitumor activity. The specific interaction of this compound with the p53 pathway remains to be elucidated.

NF-kappaB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is involved in regulating immune responses, inflammation, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain 9-aminoacridine compounds have been found to suppress NF-κB signaling. This inhibitory action is another potential contributor to the therapeutic effects of this class of molecules. As with the other pathways, the specific effect of this compound on NF-κB signaling is not documented.

Advanced Research Directions and Future Perspectives for 2 Chloro N 3 Fluorophenyl Acridin 9 Amine

Exploration of Novel Synthetic Routes and Advanced Derivatization Strategies

The evolution of synthetic chemistry offers significant opportunities to diversify the 2-Chloro-N-(3-fluorophenyl)acridin-9-amine scaffold, enabling the creation of extensive compound libraries for biological screening.

Novel Synthetic Routes: Traditional synthesis often involves the reaction of a 9-chloroacridine (B74977) with an appropriate aniline (B41778) derivative. google.com However, more advanced and efficient methods are emerging. A notable development is a parallel synthetic strategy that provides a new route to the crucial 9-chloroacridine intermediates by utilizing triflates of salicylic (B10762653) acid derivatives. ucsf.edu This approach facilitates the ready variation of substituents on the tricyclic aromatic core, offering a streamlined path to diverse analogues. ucsf.edu

Advanced Derivatization Strategies: Beyond core synthesis, advanced derivatization focuses on strategically modifying the parent scaffold to enhance its properties. One powerful technique is the "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition. mdpi.com For instance, a novel 9-azido derivative of acridine (B1665455) has been synthesized from 9-methoxyacridine, which can then be conjugated with various alkyne-containing molecules to create complex 1,2,3-triazole-linked structures. mdpi.com This modular approach allows for the attachment of diverse functional groups, such as boron clusters for potential use in boron neutron capture therapy (BNCT). mdpi.com Other strategies involve the "one-pot" reaction of 9-aminoacridine (B1665356) with various electrophilic partners, such as substituted chloro-pyridines or dinitrofluorobenzenes, to rapidly generate a range of derivatives. google.com

Design of Multi-Targeting Agents Incorporating the this compound Scaffold

The inherent ability of the 9-aminoacridine core to interact with multiple biological targets—a phenomenon known as polypharmacology—makes it an ideal scaffold for the rational design of multi-targeting agents. Acridine derivatives are known to intercalate into DNA and inhibit critical enzymes like topoisomerases, telomerase, and cyclin-dependent kinases. mdpi.com This promiscuity can be harnessed to design single molecules that modulate multiple pathways involved in complex diseases like cancer.

Future design strategies could involve creating hybrid molecules that conjugate the this compound scaffold with other pharmacophores. For example, linking the acridine core, known for its DNA-intercalating and topoisomerase-inhibiting properties, to a moiety that inhibits a specific kinase involved in a cancer signaling pathway could lead to a synergistic therapeutic effect. The development of such multi-target ligands aims to improve efficacy and potentially overcome drug resistance mechanisms that can arise when targeting a single pathway.

Synergistic Integration of Computational and Experimental Methodologies in Compound Optimization

The optimization of the this compound scaffold can be significantly accelerated by combining computational modeling with experimental validation. This synergistic approach allows for a more rational and resource-efficient drug discovery process.

Computational Screening: In silico techniques can be used to predict the biological activity and properties of virtual compounds before they are synthesized. For example, computational searches based on the structure of quinacrine (B1676205), a related 9-aminoacridine, successfully identified a set of analogues that downregulate the transcription factor FoxP3. nih.gov This demonstrates the power of computational methods to identify promising candidates from large virtual libraries.

Structure-Based Design: Molecular docking and molecular dynamics simulations can model the interaction of acridine derivatives with their protein targets. These models can provide insights into the key binding interactions and guide the design of modifications to improve affinity and selectivity.

Property Prediction: Computational analysis can also be used to predict structure-stability relationships and other key drug-like properties, helping to prioritize compounds with favorable profiles for synthesis and testing. mdpi.com

This iterative cycle of computational design, chemical synthesis, and experimental testing allows for the rapid refinement of lead compounds, leading to optimized potency and selectivity.

Identification and Validation of New Biological Targets for this compound and its Analogues

While the 9-aminoacridine scaffold is classically associated with DNA intercalation and antimalarial activity, modern screening techniques are uncovering novel biological targets and therapeutic applications. ucsf.edusci-hub.se

High-throughput phenotypic screening of compound libraries has proven to be a powerful tool for target discovery. A recent screen identified that certain 9-aminoacridine derivatives, including the antimalarial drug quinacrine, can downregulate the transcription factor FoxP3. nih.gov FoxP3 is crucial for the function of regulatory T cells (Tregs), which can suppress anti-tumor immunity. nih.gov By inhibiting FoxP3, these compounds can selectively abrogate the suppressive function of Tregs, suggesting a novel application in cancer immunotherapy. nih.gov Further research into this area could validate FoxP3 as a direct or indirect target for this compound and its analogues.

The table below summarizes some of the key biological targets and activities identified for the broader 9-aminoacridine class, highlighting the potential for discovering new applications.

| Biological Target/Activity | Therapeutic Area | Key Findings |

| FoxP3 Downregulation | Cancer Immunotherapy | Identified through high-throughput screening; 9-amino-acridines were found to selectively abrogate the suppressive functions of regulatory T cells. nih.gov |

| Plasmodium falciparum | Antimalarial | A library of 9-aminoacridines yielded novel compounds with IC50 values in the low nanomolar range against chloroquine-resistant strains. ucsf.edu |

| Topoisomerase I Inhibition | Anticancer | Certain acridinyl thiourea (B124793) derivatives demonstrated potent inhibitory activity against Topoisomerase I, an important enzyme in DNA replication. sci-hub.se |

| Boron Delivery for BNCT | Cancer Therapy | Acridine scaffolds can be conjugated with boron clusters, serving as delivery vehicles for Boron Neutron Capture Therapy. mdpi.com |

Strategies for Enhancing Biological Selectivity and Potency through Rational Design

A primary goal in drug development is to maximize a compound's therapeutic effect on its intended target while minimizing off-target effects. Rational design principles, often guided by computational chemistry, provide a powerful toolkit for enhancing the selectivity and potency of the this compound scaffold. nih.gov

Exploiting Structural and Dynamic Differences in Targets: One of the most effective strategies is to exploit subtle differences between the target protein and related off-targets. nih.gov

Shape Complementarity: Selectivity can be achieved by designing analogues that fit precisely into the binding site of the desired target but clash with the binding site of off-targets. nih.gov

Protein Flexibility: Proteins are dynamic entities. A highly selective compound might bind to a specific conformation (e.g., an inactive state) that is unique to the target protein and not readily adopted by off-targets. nih.gov

Fine-Tuning Physicochemical Properties: The existing substituents on this compound already provide a foundation for optimization.

Selective Fluorination: The fluorine atom on the phenyl ring plays a significant role. Strategic modification of fluorine's position or the addition of further fluorine atoms can modulate metabolic stability, binding affinity, and membrane permeability, all of which can be fine-tuned to improve potency and selectivity. nih.gov

Electrostatic Optimization: Computational models can be used to optimize the charge distribution across the molecule. This helps to achieve a favorable balance between the strong intermolecular interactions that drive potency and the energetic penalty of removing the compound from its solvated state upon binding. nih.gov

The table below outlines some key rational design strategies applicable to this scaffold.

| Strategy | Principle | Potential Application to Scaffold |

| Targeting Inactive Conformations | Exploiting unique shapes of a target protein when it is in a non-functional state to achieve high selectivity over other similar proteins. nih.gov | Designing analogues that preferentially bind to an inactive state of a target kinase, avoiding inhibition of other structurally similar kinases. |

| Exploiting Dehydrons | Targeting regions of a protein that are poorly hydrated to improve hydrophobic packing, which can enhance both potency and selectivity. nih.gov | Modifying substituents on the acridine core or phenyl ring to favorably interact with identified dehydrons in the target's binding site. |

| Electrostatic Charge Optimization | Using computational methods to fine-tune the charge distribution of the ligand to minimize the electrostatic binding free energy. nih.gov | Guiding the placement of polar and nonpolar groups to optimize interactions with the target and minimize the desolvation penalty. |

By systematically applying these strategies, researchers can rationally evolve the this compound structure into highly potent and selective clinical candidates.

Q & A

What are the recommended synthetic routes and purification strategies for 2-Chloro-N-(3-fluorophenyl)acridin-9-amine?

Basic Research Question

The synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling. A microwave-assisted method (e.g., 100–120°C irradiation cycles) improves reaction efficiency, yielding ~67% after purification via silica gel chromatography using gradients like CH₂Cl₂/MeOH (96:4) . For intermediates, alkylation of purine scaffolds with substituted anilines in n-butanol at 110°C for 12 hours, followed by DIPEA-mediated coupling, is effective . Purification often employs column chromatography with hexane/EtOAc (70:30) or similar solvents to isolate pure products.

How can the crystal structure and molecular conformation of this compound be determined?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) using Bruker APEX-II diffractometers with CuKα radiation (λ = 1.54178 Å) is standard. Data refinement via SHELXL/SHELXS97 software resolves bond lengths, angles, and disorder (e.g., fluorine positional disorder observed in related structures ). Key parameters:

| Parameter | Value |

|---|---|

| Space group | Monoclinic (e.g., P2₁/c) |

| Z-value | 4 |

| R-factor | <0.05 |

| CCDC deposition | Use platform-specific protocols |

Hydrogen bonding (N–H⋯O) and π-π stacking should be analyzed to understand supramolecular assembly .

What advanced strategies address structural disorder in crystallographic studies of halogenated acridines?

Advanced Research Question

Disorder in halogen atoms (e.g., fluorine in ortho positions) is resolved using split-site refinement in SHELXL, assigning partial occupancy ratios (e.g., 0.574:0.426 for F atoms ). Dynamic disorder in flexible groups requires TLS (Translation-Libration-Screw) refinement. Pairwise distance restraints and ISOR commands stabilize anisotropic displacement parameters. Validate results via Rint (<5%) and CheckCIF/PLATON alerts .

How can microwave irradiation optimize the synthesis of this compound?

Advanced Research Question

Microwave reactors (e.g., CEM Discover) enable rapid heating (100–120°C in 20–35 minutes) versus conventional 12-hour reflux. Key parameters:

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 12 h | 35 min |

| Yield | ~48% | 67% |

| Solvent | n-butanol | DMF/EtOH |

Monitor reactions via TLC and HRMS to confirm intermediate formation. Post-irradiation, rotary evaporation and chromatography remove unreacted precursors .

What methodologies assess the cytotoxicity of this compound in cancer cell lines?

Advanced Research Question

Use MTT assays on chronic myeloid leukemia (CML) cells (e.g., K562 lines). Protocol:

Dose Range : 0.1–100 µM for 48–72 hours.

Controls : Imatinib (positive), DMSO (vehicle).

Data Analysis : IC50 via nonlinear regression (GraphPad Prism).

For resistant strains, combine with TKIs (tyrosine kinase inhibitors) and measure apoptosis via Annexin V/PI flow cytometry. Validate mechanisms via Western blot (Bcr-Abl phosphorylation) .

How should researchers resolve contradictions in spectroscopic data across studies?

Advanced Research Question

Discrepancies in NMR/HRMS often arise from solvent effects or impurities. Strategies:

- NMR : Use deuterated solvents (CDCl₃/DMSO-d₆) and calibrate with TMS. For rotamers, variable-temperature NMR (VT-NMR) at 298–373K resolves splitting .

- HRMS : Electrospray ionization (ESI) in positive mode with lock mass calibration (e.g., NaTFA). Compare experimental/theoretical m/z with <2 ppm error .

- XRD : Cross-validate with Hirshfeld surface analysis to confirm hydrogen bonding motifs .

What computational methods predict the electronic properties of halogenated acridines?

Advanced Research Question

Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level calculates:

- HOMO/LUMO energies (reactivity indices).

- Electrostatic potential maps (nucleophilic/electrophilic sites).

- IR vibrational frequencies (scaling factor 0.9614).

Compare with experimental UV-Vis (λmax ~270–300 nm) and FT-IR (C=O stretch ~1680 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.